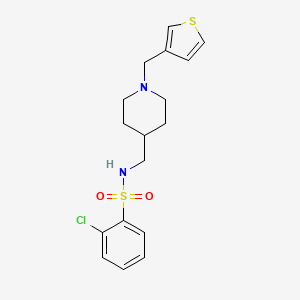
2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The thiophene and benzenesulfonamide groups attached to the piperidine ring could potentially give this compound unique chemical and biological properties.
Molecular Structure Analysis
The compound contains a piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also has a thiophene ring and a benzenesulfonamide group attached to the piperidine ring.
作用机制
TAK-659 exerts its anti-tumor effects by selectively inhibiting 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, which is a key signaling molecule in B-cell receptor signaling. By inhibiting this compound, TAK-659 disrupts the signaling cascade that leads to the proliferation and survival of B-cell malignancies. This results in the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has been well-tolerated and has not shown any significant toxicity. However, further studies are needed to fully evaluate the safety and tolerability of TAK-659 in humans.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its selectivity for 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. Furthermore, TAK-659 has been shown to enhance the efficacy of other anti-cancer agents, which could potentially lead to improved treatment outcomes. However, one of the limitations of TAK-659 is its relatively narrow therapeutic window, which could limit its clinical utility.
未来方向
There are several future directions for the research and development of TAK-659. One area of focus is the evaluation of TAK-659 in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another area of interest is the development of TAK-659 as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of TAK-659 and to identify potential biomarkers for patient selection.
In conclusion, TAK-659 is a promising therapeutic agent for the treatment of B-cell malignancies. Its selectivity for 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide and ability to enhance the efficacy of other anti-cancer agents make it an attractive target for further research and development. However, further studies are needed to fully evaluate its safety and efficacy in humans and to identify potential biomarkers for patient selection.
合成方法
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a controlled laboratory setting. The first step involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-(thiophen-3-ylmethyl)piperidine to form the corresponding sulfonamide intermediate. This intermediate is then treated with sodium hydride and chloroacetonitrile to yield the final product, TAK-659.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity against various B-cell lymphoma cell lines. Furthermore, TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.
属性
IUPAC Name |
2-chloro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-16-3-1-2-4-17(16)24(21,22)19-11-14-5-8-20(9-6-14)12-15-7-10-23-13-15/h1-4,7,10,13-14,19H,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHCZJDOZAYETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)
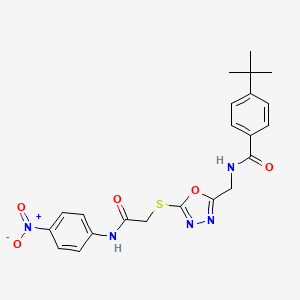
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)


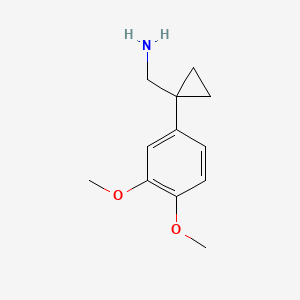
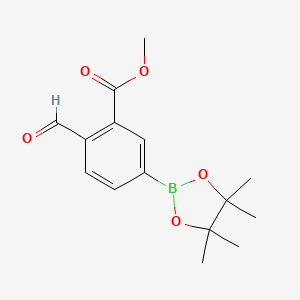
![(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2628634.png)


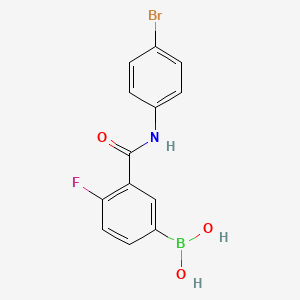
![N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2628642.png)

